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molecular formula C16H26BrNO3S B3052778 Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- CAS No. 452342-04-0

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Cat. No. B3052778
M. Wt: 392.4 g/mol
InChI Key: NIKRPPMIYIHXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135600B2

Procedure details

3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide (627 g) in IMS (1900 ml) was stirred with activated charcoal (314 g) at room temperature for 2 h and then filtered through a short pad of Celite. The filter pad was washed with IMS (4300 ml) and the filtrate transferred to a hydrogenation vessel. 5% Platinum on Charcoal (520.1 g, ˜50% water) was added and the reaction mixture was then stirred under an atmosphere of hydrogen (0.2 bar) at 20° C. for 6 h. The mixture was then filtered through a short pad of Celite and concentrated under reduced pressure to give the title compound (499 g) as a solid, LC RT=5.66, δ (DMSO-d6) 7.65 (1H, s), 7.64 (1H, d, J 9.2 Hz), 7.47 (1H, m), 7.42 (1H, m), 7.31 (2H, s), 3.50 (2H, t, J 6.9 Hz), 3.34 (4H, m), 2.66 (2H, t, J 7.5 Hz), 1.78 (2H, m), 1.62 (2H, m), 1.49 (4H, m), 1.37 (2H, m), 1.30 (2H, m).
Name
3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide
Quantity
627 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
1900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][C:11]#[C:12][C:13]1[CH:14]=[C:15]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1.C>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[C:15]([S:19]([NH2:22])(=[O:20])=[O:21])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide
Quantity
627 g
Type
reactant
Smiles
BrCCCCCCOCCC#CC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
314 g
Type
reactant
Smiles
C
Name
IMS
Quantity
1900 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred under an atmosphere of hydrogen (0.2 bar) at 20° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Celite
WASH
Type
WASH
Details
The filter pad was washed with IMS (4300 ml)
CUSTOM
Type
CUSTOM
Details
the filtrate transferred to a hydrogenation vessel
ADDITION
Type
ADDITION
Details
5% Platinum on Charcoal (520.1 g, ˜50% water) was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a short pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrCCCCCCOCCCCC=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 499 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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